molecular formula C9H6ClN3O3 B13604344 3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine

3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine

Cat. No.: B13604344
M. Wt: 239.61 g/mol
InChI Key: NMYARTNSVQSUMO-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with dipolarophiles. For instance, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature can yield 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and efficient synthetic strategies .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(2-Chloro-6-aminophenyl)isoxazol-5-amine.

Scientific Research Applications

3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific biological activity being studied, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Nitrophenyl)isoxazol-5-amine
  • 5-(2-Chlorophenyl)isoxazol-3-yl)methylamine
  • 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.61 g/mol

IUPAC Name

3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6ClN3O3/c10-5-2-1-3-7(13(14)15)9(5)6-4-8(11)16-12-6/h1-4H,11H2

InChI Key

NMYARTNSVQSUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)N)[N+](=O)[O-]

Origin of Product

United States

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